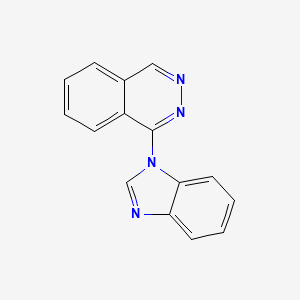
1-(Benzimidazol-1-yl)phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzimidazol-1-yl)phthalazine is a heterocyclic compound that combines the structural features of benzimidazole and phthalazine Benzimidazole is known for its diverse pharmacological activities, while phthalazine is recognized for its significant biological activities
Preparation Methods
The synthesis of 1-(Benzimidazol-1-yl)phthalazine typically involves the condensation of benzimidazole with phthalazine derivatives. One common method includes the reaction of benzimidazole with phthalazine-1,4-dione in the presence of a suitable catalyst under reflux conditions. Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, such as using different solvents, temperatures, and catalysts.
Chemical Reactions Analysis
1-(Benzimidazol-1-yl)phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule. Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives.
Scientific Research Applications
1-(Benzimidazol-1-yl)phthalazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits antimicrobial, anticancer, and antiviral activities, making it a valuable compound in biological research.
Medicine: The compound has potential therapeutic applications due to its pharmacological properties, including antihypertensive, anti-inflammatory, and analgesic effects.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Benzimidazol-1-yl)phthalazine involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways or bind to receptors to modulate their activity. The phthalazine moiety contributes to the compound’s overall pharmacological profile by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
1-(Benzimidazol-1-yl)phthalazine can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds share the benzimidazole moiety and exhibit similar pharmacological activities, including antimicrobial and anticancer effects.
Phthalazine derivatives: These compounds share the phthalazine moiety and are known for their biological activities, such as antihypertensive and anti-inflammatory effects.
Unique Features:
Similar Compounds
Benzimidazole: Known for its diverse pharmacological activities, including antimicrobial, anticancer, and antiviral effects.
Phthalazine: Recognized for its significant biological activities, such as antihypertensive, anti-inflammatory, and analgesic effects.
Properties
IUPAC Name |
1-(benzimidazol-1-yl)phthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4/c1-2-6-12-11(5-1)9-17-18-15(12)19-10-16-13-7-3-4-8-14(13)19/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMNVMUMOHBXCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














